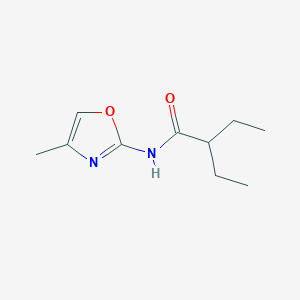

2-(2-Ethylbutyramido)-4-methyloxazole

Description

2-(2-Ethylbutyramido)-4-methyloxazole is a heterocyclic compound featuring an oxazole core substituted with a methyl group at position 4 and a 2-ethylbutyramide moiety at position 2. The oxazole ring, a five-membered aromatic system with one oxygen and one nitrogen atom, confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry and materials science.

Properties

Molecular Formula |

C10H16N2O2 |

|---|---|

Molecular Weight |

196.25 g/mol |

IUPAC Name |

2-ethyl-N-(4-methyl-1,3-oxazol-2-yl)butanamide |

InChI |

InChI=1S/C10H16N2O2/c1-4-8(5-2)9(13)12-10-11-7(3)6-14-10/h6,8H,4-5H2,1-3H3,(H,11,12,13) |

InChI Key |

QWBPMNGDXKCVPM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)C(=O)NC1=NC(=CO1)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 2-(2-Ethylbutyramido)-4-methyloxazole, highlighting differences in substituents, synthesis routes, and applications:

Key Comparative Insights

Substituent Effects on Reactivity and Bioactivity :

- The bromine atom in 5-Bromo-2-methyloxazole-4-carboxylic acid enhances electrophilic reactivity, making it a versatile intermediate for cross-coupling reactions, unlike the ethylbutyramido group in the target compound, which may prioritize hydrogen bonding .

- Para-substituted benzamides (e.g., 4-(4-substitutedbenzamido)benzoic acid) exhibit antimicrobial activity dependent on electron-withdrawing/donating groups, suggesting that the ethylbutyramido group in 2-(2-Ethylbutyramido)-4-methyloxazole could modulate similar biological pathways .

Patent-derived compounds (e.g., Example 187 in ) employ advanced techniques like stereoselective peptide coupling, indicating that 2-(2-Ethylbutyramido)-4-methyloxazole could be a precursor for higher-complexity pharmacophores.

Research Findings and Implications

- Biological Activity : While direct data on 2-(2-Ethylbutyramido)-4-methyloxazole are absent, structurally related benzamides (e.g., 4-(4-substitutedbenzamido)benzoic acid) show moderate antimicrobial activity against S. aureus and E. coli (MIC values: 8–32 µg/mL) . This suggests that the ethylbutyramido variant warrants testing for similar efficacy.

- Material Science Potential: The oxazole ring’s aromaticity and the ethylbutyramido group’s hydrophobicity could stabilize organic semiconductors or liquid crystals, though this remains unexplored in the reviewed literature.

- Synthetic Challenges : The lack of explicit synthesis protocols for 2-(2-Ethylbutyramido)-4-methyloxazole implies a need for optimization of amidation conditions (e.g., coupling reagents, solvents) to avoid side reactions observed in benzamide syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.